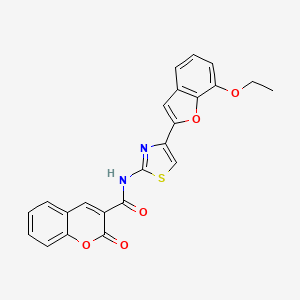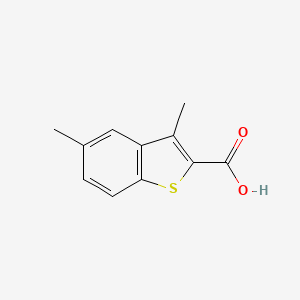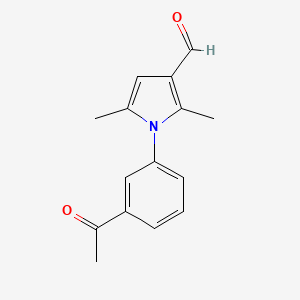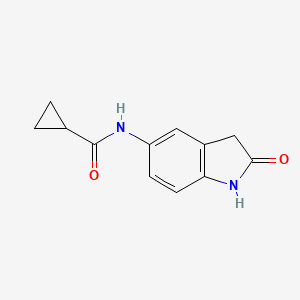
N-(2-氧代吲哚-5-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of indolinone derivatives. This compound has garnered attention due to its potential therapeutic and industrial applications. It exhibits a range of biological activities, including anti-inflammatory properties.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes and pathways.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
作用机制
Target of Action
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, also known as CPCA, is a synthetic compound that belongs to the class of indolinone derivatives
Mode of Action
. These activities suggest that these compounds interact with their targets in a way that modulates these biological processes.
准备方法
The synthesis of N-(2-oxoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 5-aminoindolin-2-one. The general procedure involves the following steps :
Starting Materials: Cyclopropanecarboxylic acid and 5-aminoindolin-2-one.
Reaction Conditions: The reaction is carried out under specific conditions to afford the intermediate product as a white solid with a yield of approximately 40.4%.
化学反应分析
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
相似化合物的比较
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as DEL-22379 and other indolinone derivatives share structural similarities.
Uniqueness: Unlike some similar compounds, N-(2-oxoindolin-5-yl)cyclopropanecarboxamide has shown a distinct ability to inhibit specific pathways without being affected by drug-resistant mechanisms.
List of Similar Compounds: DEL-22379, indole-3-acetic acid, and various indole derivatives
属性
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-6-8-5-9(3-4-10(8)14-11)13-12(16)7-1-2-7/h3-5,7H,1-2,6H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMHZUFLTWTMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
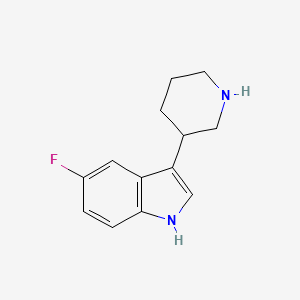
![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2399091.png)
![7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2399092.png)

![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)
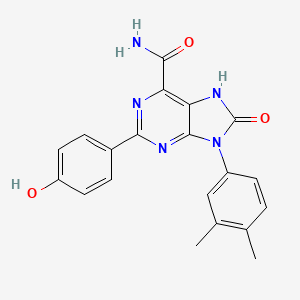
![2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)
